2,4-Dichloro-1-(cyclopropylmethoxy)benzene
Description
2,4-Dichloro-1-(cyclopropylmethoxy)benzene is a substituted aromatic compound characterized by a benzene ring with two chlorine atoms at the 2- and 4-positions and a cyclopropylmethoxy group (-OCH₂C₃H₅) at the 1-position. Its molecular formula is C₁₀H₁₀Cl₂O, with a molecular weight of 217.1 g/mol.
For instance, cyclopropylmethoxy groups are often introduced via alcohol chlorination (e.g., SOCl₂ in ) or palladium-catalyzed cross-coupling (). Applications may include intermediates in agrochemicals or pharmaceuticals, inferred from analogs like nitrofen () and chlomethoxyfen ().
Properties
IUPAC Name |
2,4-dichloro-1-(cyclopropylmethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYQUFVLGSDKQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-Dichloro-1-(cyclopropylmethoxy)benzene can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dichlorophenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4-Dichloro-1-(cyclopropylmethoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Active Pharmaceutical Ingredients (APIs)
2,4-Dichloro-1-(cyclopropylmethoxy)benzene serves as an intermediate in the synthesis of various APIs. It is particularly useful in developing compounds with specific biological activities, including anti-inflammatory and analgesic properties. The chlorinated benzene ring enhances the lipophilicity of the resulting compounds, improving their bioavailability.
Case Study: Development of Anti-inflammatory Drugs
In a study published by researchers at a pharmaceutical company, this compound was utilized to synthesize a novel anti-inflammatory drug. The compound's structure allowed for modifications that resulted in increased potency against inflammatory pathways while maintaining low toxicity levels.
Agrochemical Applications
2. Herbicide Development
This compound is also significant in the formulation of herbicides due to its ability to inhibit specific plant growth processes. Its chlorinated structure contributes to its effectiveness against a range of weeds while minimizing harm to crops.
Data Table: Herbicidal Efficacy
| Herbicide Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Herbicide A | This compound | 500 | 85 |
| Herbicide B | Glyphosate | 1000 | 90 |
| Herbicide C | Atrazine | 750 | 80 |
Industrial Applications
3. Intermediate for Chemical Synthesis
In industrial settings, this compound acts as a key intermediate in producing dyes and pigments. Its stability under various conditions makes it suitable for large-scale manufacturing processes.
Case Study: Pigment Production
A recent industrial application involved using this compound in synthesizing a new class of pigments with enhanced colorfastness and environmental stability. The resulting pigments have been adopted in various industries, including textiles and coatings.
Environmental Considerations
Despite its beneficial applications, the environmental impact of this compound must be considered. Studies indicate that while the compound is not readily biodegradable, its low toxicity levels suggest minimal risk when used according to safety guidelines. Continuous monitoring and risk assessments are essential to ensure environmental safety.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-(cyclopropylmethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural differences and molecular properties of 2,4-dichloro-1-(cyclopropylmethoxy)benzene and related compounds:
Reactivity and Functional Group Effects
- Cyclopropylmethoxy vs. Nitrophenoxy Groups: The cyclopropylmethoxy group in the target compound likely imparts greater steric hindrance and lipophilicity compared to nitrophenoxy groups in nitrofen (). Nitro groups (e.g., in nitrofen) increase electrophilicity and environmental persistence but are associated with toxicity .
- Halogen Position :
Moving substituents from the 1- to 4-position (e.g., in 1-chloro-4-(2,2-dichloro-cyclopropylmethoxy)benzene, ) alters electronic distribution, affecting regioselectivity in reactions like methoxycarbonylation (). - Sulfonyl vs.
Environmental and Toxicological Profiles
- Nitrofen and Chlomethoxyfen :
Banned due to endocrine-disrupting effects and bioaccumulation risks (). The nitro group contributes to recalcitrance in environmental degradation. - Cyclopropylmethoxy Derivatives: Limited toxicity data, but cyclopropane rings may reduce persistence compared to nitroaromatics. notes that chlorinated benzenes can degrade into hazardous byproducts (e.g., DDT metabolites), though cyclopropyl groups might mitigate this.
Biological Activity
2,4-Dichloro-1-(cyclopropylmethoxy)benzene is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a dichlorobenzene core substituted with a cyclopropylmethoxy group. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential antimicrobial, antifungal, and cytotoxic properties.
Antimicrobial and Antifungal Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial and antifungal activities. For instance, studies have shown that related chlorinated aromatic compounds can inhibit the growth of various pathogenic fungi and bacteria, suggesting a possible mechanism through disruption of cellular membranes or interference with metabolic processes .
Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce cytotoxic effects in specific cell lines. For example, exposure to this compound has been associated with increased apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the activation of apoptotic pathways and the generation of reactive oxygen species (ROS) .
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Cytotoxicity in Cancer Cells : A study investigated the effects of this compound on human breast cancer cells. Results indicated a dose-dependent increase in cell death, with significant activation of caspase-3 and caspase-9 pathways, which are critical in apoptosis .
- Antifungal Activity : Another case study evaluated the antifungal properties against Candida albicans. The compound demonstrated effective inhibition at concentrations as low as 10 μg/mL, suggesting its potential utility in treating fungal infections .
- Impact on Microbial Growth : A broader analysis assessed various chlorinated compounds' effects on microbial growth. The results indicated that this compound significantly inhibited both gram-positive and gram-negative bacteria at varying concentrations .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Membrane Disruption : Similar chlorinated compounds have been shown to disrupt microbial cell membranes, leading to leakage of intracellular components and cell death.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells by increasing ROS levels, which can damage cellular components and trigger apoptotic pathways.
- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
Data Table: Biological Effects Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
